Mollicellin I
Overview
Description
Mollicellin I, also known as compound 1, is a depsidone . It exhibits minimal growth inhibitory activity against human breast cancer (Bre04), human lung (Lu04), and human neuroma (N04) cell lines, with GI50 values exceeding 10 μg/mL .
Synthesis Analysis
This compound was isolated from an ethyl acetate extract of Chaetomium brasiliense . In a study, 235 depsidones from various sources were investigated for the possibility of identifying CB2-selective agonists by performing multiple docking studies .Molecular Structure Analysis
The molecular formula of this compound is C21H22O6 . The average mass is 370.396 Da and the monoisotopic mass is 370.141632 Da .Chemical Reactions Analysis
This compound has been evaluated for its antibacterial activities against Staphylococcus aureus (sensitive and resistant strains), Escherichia coli, Agrobacterium tumefaciens, Salmonella typhimurium, Pseudomonas lachrymans, Ralstonia solanacearum, Xanthomonas vesicatoria and cytotoxic activities against two human cancer cell lines (HepG2 and Hela) .Scientific Research Applications
Anticancer Properties
Mollicellin I, a secondary metabolite derived from certain fungi, has demonstrated significant growth inhibitory activity against various human cancer cell lines. Studies have shown its efficacy against human breast cancer, lung cancer, and neuroma cell lines, with GI(50) values ranging between 2.5-8.6 µg/ml. These findings suggest a potential application of this compound in cancer therapy, particularly in targeting these specific types of cancer (Li et al., 2008).
Antibacterial and Antioxidant Activity
This compound has also been found to exhibit antibacterial activities, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This indicates its potential use as an antibacterial agent in fighting infections caused by these bacteria. Additionally, this compound has shown antioxidant properties, based on DPPH radical scavenging activity. This dual role highlights its potential in pharmaceutical applications where both antibacterial and antioxidant properties are beneficial (Ouyang et al., 2018).
Antimalarial and Antimycobacterial Effects
Research has also identified antimalarial activity in this compound, particularly against Plasmodium falciparum. Moreover, it exhibits antimycobacterial activity against Mycobacterium tuberculosis and antifungal activity against Candida albicans. This broad spectrum of activity against various pathogens underscores its potential as a versatile therapeutic agent in treating multiple infectious diseases (Khumkomkhet et al., 2009).
Cytotoxicity Against Various Cell Lines
Furthermore, this compound has been found to exhibit cytotoxicity against different human cancer cell lines, including HepG2 (liver cancer) and Hela (cervical cancer) cell lines. This cytotoxic activity suggests its potential use in developing cancer treatments targeting these specific cell types (Promgool et al., 2021).
Inhibition of MRSA
This compound is also notable for its significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness against MRSA highlights its potential in addressing antibiotic-resistant bacterial infections, an increasing concern in healthcare settings (Zhao et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWOSLVOKRNGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016605-29-0 | |
Record name | Mollicellin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOLLICELLIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALX4O68IJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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